molecular formula C19H12F2N6O B15133948 7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one

7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one

Cat. No.: B15133948
M. Wt: 378.3 g/mol
InChI Key: PXXHDQZGRXPMNJ-UHFFFAOYSA-N
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Description

7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique tricyclic structure, which includes fluorine and triazole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of a suitable precursor, such as 2-methyl-1,2,4-triazole, under specific reaction conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Formation of the tricyclic core: The tricyclic structure is formed through a series of cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, given its unique structure and potential biological activities.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and triazole moieties allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one include other triazole-containing compounds and fluorinated organic molecules. Some examples are:

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a fluorinated phenyl group.

    Triazolam: A triazole-containing benzodiazepine used as a sedative.

The uniqueness of this compound lies in its specific combination of fluorine and triazole moieties within a tricyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H12F2N6O

Molecular Weight

378.3 g/mol

IUPAC Name

7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one

InChI

InChI=1S/C19H12F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,16,24H,1H3

InChI Key

PXXHDQZGRXPMNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=C3C4=C(C=C(C=C4NC2C5=CC=C(C=C5)F)F)C(=O)N=N3

Origin of Product

United States

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